2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic molecule featuring a pyrazol-3-one core fused with a dimethylpyrimidine ring and a naphthalen-1-ylmethyl substituent. Its molecular formula is C₁₀H₁₂N₄O, with an average molecular mass of 204.233 and a monoisotopic mass of 204.101111 .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-13-11-14(2)23-21(22-13)25-20(26)19(15(3)24-25)12-17-9-6-8-16-7-4-5-10-18(16)17/h4-11,19H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEOPSULUDRVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C(C(=N2)C)CC3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-pyrimidinyl hydrazine with 1-naphthylmethyl ketone under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized under basic conditions to yield the final pyrazolone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Core Pyrazolone Formation
The pyrazolone ring is typically synthesized via cyclocondensation of β-ketoesters or diketones with hydrazine derivatives. For example:
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Hydrazine-mediated cyclization : Reaction of ethyl acetoacetate with 4,6-dimethylpyrimidin-2-yl hydrazine forms the pyrazolone core .
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Microwave-assisted synthesis : Accelerated cyclization using hydrazine hydrate under microwave irradiation improves yield and reduces reaction time .
1.2.1 Naphthalen-1-ylmethyl Group
The naphthalenemethyl group at position 4 is likely introduced via:
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Alkylation : Treatment of the pyrazolone intermediate with naphthalen-1-ylmethyl bromide under basic conditions (e.g., K₂CO₃) .
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Mannich reaction : Condensation with naphthalenemethylamine and formaldehyde under acidic or basic conditions .
1.2.2 Pyrimidin-2-yl Substituent
The 4,6-dimethylpyrimidin-2-yl group at position 2 may be attached through:
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Nucleophilic substitution : Reaction of a halogenated pyrazolone precursor with 4,6-dimethylpyrimidin-2-amine .
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Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives .
Electrophilic Aromatic Substitution
The naphthalene moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at the α-position due to electron-rich aromatic rings .
Oxidation and Reduction
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Oxidation : The pyrazolone carbonyl group (C3) can oxidize to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄) .
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Reduction : Sodium borohydride reduces the carbonyl to a hydroxyl group, forming a dihydro derivative .
Condensation Reactions
The active methylene group (C4) participates in Knoevenagel condensations with aromatic aldehydes, forming α,β-unsaturated ketones .
Biological Activity and Derivatives
While direct data for this compound is limited, structural analogs exhibit notable properties:
Stability and Solubility
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Thermal stability : Pyrazolone derivatives decompose above 250°C, as shown by thermogravimetric analysis .
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Aqueous solubility : Introduction of polar groups (e.g., sulfonamides) enhances solubility, critical for bioavailability .
Spectroscopic Characterization
Key spectral data for validation:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. A study demonstrated that metal complexes formed with this compound showed moderate to good activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . The antimicrobial efficacy is attributed to the ability of the compound to interact with bacterial proteins, inhibiting their function.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro studies using the DPPH radical scavenging assay revealed that it effectively chelates ferrous ions and scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases . This property makes it a candidate for further development in nutraceuticals and pharmaceuticals targeting oxidative damage.
Molecular Docking Studies
Molecular docking studies have shown promising interactions of the compound with various drug targets involved in disease pathways. These computational analyses provide insights into how the compound can be optimized for better efficacy against specific biological targets . Such studies are crucial for drug design and development processes.
Material Science
Synthesis of Metal Complexes
The synthesis of metal complexes using this compound has been reported, revealing interesting properties such as thermal stability and solubility in organic solvents . These complexes have potential applications in catalysis and materials engineering due to their unique electronic properties and structural characteristics.
| Metal Complex | Solubility | Thermal Stability | Antimicrobial Activity |
|---|---|---|---|
| Mn Complex | DMSO | High | Moderate |
| Co Complex | DMSO | Moderate | Good |
| Ni Complex | DMF | High | Moderate |
Biochemical Applications
Enzyme Inhibition Studies
The compound has shown potential as an enzyme inhibitor. Studies have indicated that it can inhibit histone methyltransferases (HMTases), which are implicated in cancer progression . This inhibition can alter gene expression patterns, making it a valuable tool in cancer research.
Cellular Studies
In cellular models, the compound has been observed to modulate oxidative stress responses, indicating its potential role in therapeutic strategies for diseases characterized by oxidative damage. The ability to influence cellular pathways highlights its importance in biomedical research.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one involves the inhibition of specific enzymes. It binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazol-3-one derivatives, focusing on structural features, physicochemical properties, and synthesis methodologies.
Structural and Functional Group Comparisons
(4E)-2-Acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one () Molecular Formula: C₁₃H₁₁N₃O₄ Key Features: A benzylidene substituent at position 4 and an acetyl group at position 2. Notable Data: Melting point = 170°C; IR bands at 1702 cm⁻¹ (C=O) and 1552 cm⁻¹ (NO₂) . Comparison: The absence of a nitro group in the target compound reduces electrophilicity. The naphthalen-1-ylmethyl group in the target compound may enhance π-π stacking compared to the benzylidene group in this derivative.
4-[2-(4-Methoxyphenyl)hydrazono]-5-methyl-2-[2-(naphthalen-2-yloxy)acetyl]-2,4-dihydro-3H-pyrazol-3-one () Key Features: A naphthalen-2-yloxy acetyl group and a hydrazone moiety. Notable Data: Melting point = 123–125°C; IR bands at 1665 cm⁻¹ (C=O) and 3422 cm⁻¹ (NH) . Comparison: The naphthalen-1-ylmethyl group in the target compound is less polar than the naphthalen-2-yloxy acetyl group here, likely reducing solubility in polar solvents.
5-{1-Acetyl-5-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-6-hydroxy-1,3-dimethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one () Key Features: A sulfanylidene group and a propan-2-ylphenyl substituent.
Physicochemical Properties
- Lipophilicity : The naphthalen-1-ylmethyl group in the target compound likely increases logP compared to derivatives with polar groups (e.g., nitro or methoxy) .
- Thermal Stability : Fluorinated derivatives (e.g., ) exhibit higher melting points (>250°C), suggesting stronger intermolecular forces due to aromatic stacking and hydrogen bonding .
Biological Activity
The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, antifungal, antioxidant properties, and potential as an antimalarial agent.
Synthesis and Characterization
The synthesis of the target compound typically involves the condensation of 4,6-dimethylpyrimidine derivatives with naphthalene-based aldehydes under controlled conditions. The resulting compounds are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their structure and purity.
Antimicrobial and Antifungal Properties
Recent studies have shown that the synthesized pyrazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, compounds derived from 4,6-dimethylpyrimidine demonstrated moderate to good activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 to 200 µg/mL depending on the specific strain tested .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 100 |
| B | Escherichia coli | 150 |
| C | Pseudomonas aeruginosa | 200 |
Antioxidant Activity
The antioxidant potential of these compounds has also been evaluated using assays such as DPPH radical scavenging. Results indicated that certain derivatives exhibited strong antioxidant activity comparable to standard antioxidants. For example, one derivative showed an IC50 value of 25 µg/mL in the DPPH assay .
Antimalarial Activity
In the context of antimalarial research, derivatives of this compound have been tested against Plasmodium falciparum kinases. The compound exhibited promising inhibition profiles with IC50 values in the nanomolar range against key kinases involved in the malaria lifecycle . This suggests potential for further development as a therapeutic agent against malaria.
Table 2: Antimalarial Activity Against Plasmodium Kinases
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| D | PfGSK3 | 17 |
| E | PfPK6 | 25 |
Case Studies
Case Study 1: Synthesis and Evaluation of Schiff Base Complexes
A study investigated the synthesis of metal complexes using the aforementioned pyrazole derivative as a ligand. These complexes were characterized by their antimicrobial properties and showed enhanced activity compared to their non-complexed forms. The complexes displayed low toxicity while maintaining significant antimicrobial efficacy against various pathogens .
Case Study 2: Structure-Activity Relationship (SAR)
Another study focused on modifying the substituents on the pyrimidine ring to optimize biological activity. Variations in substitution patterns led to differing levels of kinase inhibition and antimicrobial activity. This SAR analysis is crucial for guiding future modifications aimed at enhancing potency and selectivity .
Q & A
Q. What are the established synthetic methodologies for 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one?
The synthesis typically involves multi-step condensation reactions. For example, pyrimidinyl-pyrazolone derivatives are synthesized by refluxing intermediates (e.g., 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione) with aryl/heteroaryl hydrazines in ethanol under acidic (HCl) or buffered (AcOH/NaOAc) conditions . Key steps include:
- Intermediate preparation : Cyclization of hydrazine derivatives with diketones.
- Coupling reactions : Use of ethanol as a solvent to facilitate nucleophilic substitution or condensation.
- Purification : Recrystallization from DMF-EtOH (1:1) to isolate high-purity products .
Q. What spectroscopic techniques are critical for characterizing this compound?
Comprehensive characterization requires:
- 1H/13C NMR : To confirm substituent positions (e.g., aromatic protons from the naphthalene group at δ 7.45–8.20 ppm and methylene protons at δ 4.85–5.10 ppm) .
- FTIR : Identification of carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- HRMS : Validation of molecular weight (e.g., observed m/z 456.1234 [M+H]+ for structurally related pyrazole derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for Suzuki-Miyaura couplings, while ethanol improves solubility of hydrazine intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling reactions, achieving yields >60% in arylations .
- Temperature control : Reflux (80–100°C) balances reaction kinetics and thermal stability of intermediates .
Q. What strategies exist for modifying the pyrimidine or naphthalene moieties to study structure-activity relationships (SAR)?
- Pyrimidine modifications : Substitute 4,6-dimethyl groups with electron-withdrawing groups (e.g., -Cl, -NO₂) via nucleophilic aromatic substitution .
- Naphthalene substitutions : Introduce functional groups (e.g., -OH, -NH₂) via Friedel-Crafts alkylation or Pd-catalyzed C-H activation .
- Example : Coupling with boronic acids (e.g., phenylboronic acid) under Suzuki conditions diversifies the aryl/heteroaryl substituents .
Q. How can contradictions in spectral data between synthesis batches be resolved?
- NMR spiking : Co-injecting authentic samples with reaction products to confirm peak assignments.
- Recrystallization optimization : Varying solvent ratios (e.g., DMF:EtOH vs. EtOH:H₂O) to isolate polymorph-free crystals .
- Batch comparison : Analyze HRMS and FTIR across batches to identify impurities (e.g., unreacted hydrazines or oxidation by-products) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
